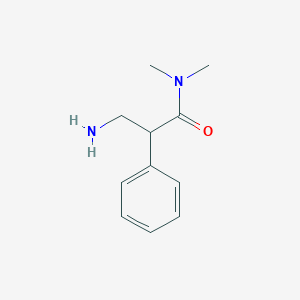

3-amino-N,N-dimethyl-2-phenylpropanamide

Description

3-Amino-N,N-dimethyl-2-phenylpropanamide (CAS: 170687-78-2) is a substituted propanamide featuring a phenyl group at position 2, an amino group at position 3, and dimethyl substitution on the amide nitrogen.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-amino-N,N-dimethyl-2-phenylpropanamide |

InChI |

InChI=1S/C11H16N2O/c1-13(2)11(14)10(8-12)9-6-4-3-5-7-9/h3-7,10H,8,12H2,1-2H3 |

InChI Key |

JVBUGQVYMKHASD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C(CN)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Hydroxy-N,N-Dimethyl-2-Phenylpropanamide

- Structure: Features a hydroxyl group at position 2 instead of an amino group.

- Properties: Molecular formula C₁₁H₁₅NO₂ (MW: 193.24 g/mol), melting point 81–83°C .

- This structural variation may influence solubility and reactivity in synthetic pathways.

(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide

- Structure : Contains a 3-chlorophenethyl and 6-methoxynaphthalenyl substituent.

- Properties: Molecular formula C₂₂H₂₁ClNO₂ (MW: 366.86 g/mol).

- Key Differences : Bulky aromatic substituents may enhance binding to hydrophobic targets (e.g., cyclooxygenase enzymes), contrasting with the simpler phenyl group in the target compound.

N-[3-Methyl-1-(2-Phenylethyl)-4-Piperidyl]-N-Phenylpropanamide

- Structure : A fentanyl analog with a piperidine ring and phenethyl group.

- Properties : Molecular formula C₂₄H₃₁N₂O (MW: 363.52 g/mol). Exhibits extreme analgesic potency (6,684× morphine) with rapid onset .

- Key Differences: The piperidine ring and tertiary amine structure enhance opioid receptor affinity, unlike the primary amino group in 3-amino-N,N-dimethyl-2-phenylpropanamide.

3-Amino-2-[(3-Fluoro-4-Methoxyphenyl)Methyl]-N-Methylpropanamide Hydrochloride

- Structure : Fluorine and methoxy groups on the phenyl ring, with a methyl-substituted amide.

- Properties : Hydrochloride salt form improves solubility. The electron-withdrawing fluorine and methoxy groups may modulate bioavailability and metabolic stability .

- Key Differences: Fluorination typically increases lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs.

Physicochemical and Pharmacological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.